molecular formula C14H12FNO4S B2871044 N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine CAS No. 363170-81-4

N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2871044
CAS No.: 363170-81-4
M. Wt: 309.31
InChI Key: CEWNGHCLOILHLU-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-N-(phenylsulfonyl)glycine is a synthetic N-aryl glycine derivative of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C 14 H 12 FNO 4 S and a molecular weight of 309.31 g/mol, is characterized by the presence of both 2-fluorophenyl and phenylsulfonyl groups on the glycine nitrogen atom . Its structure can be represented by the SMILES string OC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C1=CC=CC=C1 . The CAS Registry Number for this compound is 363170-81-4, and it is also identified by the MDL number MFCD02220212 . N-aryl glycines are a valuable class of compounds with diverse research applications. They serve as key precursors and intermediates in the synthesis of more complex molecules, including peptoid oligomers studied as biomimetic foldamers . Furthermore, derivatives of N-phenyl glycine are known for their utility as photopolymerization initiators in applications such as stereolithography and polymeric dental formulations . The specific substitution pattern on this glycine derivative makes it a versatile building block for exploring structure-activity relationships in drug discovery and for developing novel synthetic methodologies, such as decarboxylative coupling reactions facilitated by visible light photoredox catalysis . Researchers can utilize this high-purity compound to investigate its potential biological properties and its role in facilitating new chemical transformations. For Research Use Only (RUO). Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-12-8-4-5-9-13(12)16(10-14(17)18)21(19,20)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWNGHCLOILHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2-fluoroaniline with phenylsulfonyl chloride to form N-(2-fluorophenyl)-N-phenylsulfonamide. This intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The phenylsulfonyl and 2-fluorophenyl groups enable regioselective substitutions:

  • Electrophilic aromatic substitution (EAS) : The electron-withdrawing sulfonyl group directs incoming electrophiles to meta/para positions of the phenyl ring .

  • Nucleophilic displacement : Fluorine on the 2-fluorophenyl group can be replaced under SNAr conditions (e.g., with amines or alkoxides) .

Example Reaction Pathway :
N 2 Fluorophenyl N phenylsulfonyl glycine+R NH2DMF K2CO3N Aryl derivatives\text{N 2 Fluorophenyl N phenylsulfonyl glycine}+\text{R NH}_2\xrightarrow{\text{DMF K}_2\text{CO}_3}\text{N Aryl derivatives}

Catalytic Coupling Reactions

The compound participates in Suzuki-Miyaura cross-couplings when boronic acid derivatives are present. For instance:

  • Reaction with 3-bromo-1-(phenylsulfonyl)indole (5 ) under palladium catalysis yields 3-substituted indole derivatives (9a–9i ) .

Experimental Conditions :

ParameterValue
CatalystPd(PPh3_3)4_4
SolventDME/H2_2O
Temperature80°C
Yield Range25–37%

Ion Exchange and Salt Formation

The glycine moiety undergoes ion exchange with nitrate or chloride salts, forming stable crystalline derivatives :

  • Chloride salts : Form centrosymmetric dimers via hydrogen bonding.

  • Nitrate salts : Create 2D hydrogen-bonded networks with enhanced thermal stability .

Example :
2EtGlyCl+AgNO32EtGlyNO3+AgCl\text{2EtGlyCl}+\text{AgNO}_3\rightarrow \text{2EtGlyNO}_3+\text{AgCl}\downarrow

Mechanistic Insights

Kinetic studies reveal:

  • Enzyme inhibition : Analogous N-(phenylsulfonyl)glycines exhibit competitive inhibition of aldose reductase (IC50_{50} = 0.09–1.06 μM) .

  • Binding interactions : The sulfonyl group forms hydrogen bonds with active-site residues (e.g., Gln63), while fluorine enhances hydrophobic interactions .

Stability and Degradation

  • Hydrolytic stability : Resistant to aqueous hydrolysis at pH 7.4 (t1/2_{1/2} > 24 h) .

  • Thermal decomposition : Degrades above 230°C, releasing SO2_2 and HF .

Key Data Tables

Table 1: Inhibitory Activity of Sulfonamide Derivatives

CompoundEC50_{50} (μM)CC50_{50} (μM)Selectivity Index
11l 0.09>34.50>383.36
PF-74 0.52>47.00>90.91

Table 2: Metabolic Stability in Human Liver Microsomes

Compoundt1/2_{1/2} (min)CLint_{\text{int}} (μL/min/mg)
11l 4.1342.0
PF-74 1.31080.3

Scientific Research Applications

N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition or as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance binding affinity and specificity, while the sulfonyl group might influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substituents on the phenyl ring (e.g., nitro, methyl, methoxy) and modifications to the sulfonyl group (e.g., phenyl vs. methyl). These changes impact molecular weight, solubility, and electronic properties.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (R1) Sulfonyl Group (R2) Molecular Weight Key Properties/Activities References
N-(2-Fluorophenyl)-N-(phenylsulfonyl)glycine 2-Fluorophenyl Phenyl ~319.3* Hypothesized aldose reductase inhibition, potassium channel modulation -
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine 3-Nitrophenyl Phenyl 336.32 Higher molecular weight; electron-withdrawing nitro group enhances acidity
N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine methyl ester 2-Methylphenyl Phenyl 319.38 Esterified carboxyl group reduces polarity; methyl substituent increases lipophilicity
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine 3,5-Dimethylphenyl Methyl 257.30 Methylsulfonyl group decreases steric bulk; dimethyl substituents enhance lipophilicity
N-(3-Fluorophenyl)-N-(methylsulfonyl)glycine 3-Fluorophenyl Methyl ~231.2* Fluorine at meta position; demonstrated KCNA1 potassium channel activation
N-(5-Chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine 5-Chloro-2-methoxyphenyl Phenyl 355.79 Chloro and methoxy groups increase molecular weight and alter electronic effects

*Estimated based on similar compounds.

Aldose Reductase Inhibition
  • N-Phenyl Substitution: highlights that N-phenyl substitution in N-(phenylsulfonyl)glycines enhances aldose reductase inhibitory activity. For example, N-(phenylsulfonyl)-N-phenylglycines (e.g., compound 5 in ) show greater potency than non-substituted analogues due to improved binding affinity .
  • Stereochemical Effects : S-enantiomers of 2-phenylglycine derivatives exhibit significantly higher activity than R-enantiomers, emphasizing the role of stereochemistry .
Potassium Channel Modulation
  • Fluorophenyl Derivatives : N-(3-Fluorophenyl)-N-(methylsulfonyl)glycine (3FMSG) and (2-fluorophenyl)glycine (2FPG) activate KCNA1 potassium channels, with activity dependent on fluorine position and sulfonyl group identity (). The ortho-fluoro substitution in the target compound may similarly influence channel binding .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Nitro () and fluorine substituents increase acidity and may enhance hydrogen-bonding interactions in enzymatic active sites.
  • Steric Hindrance : Bulky groups like 3,5-dimethylphenyl () reduce activity in some contexts, whereas smaller substituents (e.g., methyl) balance lipophilicity and binding .

Biological Activity

N-(2-fluorophenyl)-N-(phenylsulfonyl)glycine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound contains a fluorinated phenyl group and a sulfonyl moiety attached to a glycine backbone. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, which may improve its binding affinity to various biological targets compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to act as an inhibitor of glycine transporters, particularly GlyT1, which are crucial for maintaining synaptic glycine levels in the central nervous system. By inhibiting these transporters, the compound can potentially increase synaptic glycine concentration, thereby enhancing NMDA receptor function, which is vital for cognitive processes such as learning and memory .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

  • Aldose Reductase : This compound has shown promising results as an aldose reductase inhibitor, which is relevant in the context of diabetic complications. Studies have indicated that modifications in the phenylsulfonyl group can enhance the inhibitory potency against this enzyme .
  • Cyclooxygenase (COX) : Preliminary data suggest that this compound may exhibit anti-inflammatory properties by inhibiting COX enzymes, although further research is needed to confirm these effects.

Antitumor Activity

Recent investigations have highlighted the potential antitumor activity of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's interaction with cyclin-dependent kinases (CDKs) may play a role in its anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of GlyT1 : A study demonstrated that this compound significantly inhibits glycine reuptake in vitro, leading to enhanced NMDA receptor-mediated neurotransmission in animal models .
  • Aldose Reductase Inhibition : Research indicated that derivatives of this compound displayed greater inhibitory activity against aldose reductase compared to non-substituted analogs, highlighting the importance of structural modifications for enhancing biological activity .
  • Antitumor Effects : In vivo studies have shown that this compound can reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
N-(2-chlorophenyl)-N-(phenylsulfonyl)glycineModerate aldose reductase inhibitionSimilar mechanism as N-(2-fluorophenyl) derivative
N-(2-bromophenyl)-N-(phenylsulfonyl)glycineLower potency compared to fluorinated analogSimilar mechanism
N-(2-methylphenyl)-N-(phenylsulfonyl)glycineVariable activity; less studiedPotentially similar

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